molecular formula C12H12ClNS B2627308 4-chloro-N-[(5-methylthiophen-2-yl)methyl]aniline CAS No. 51306-04-8

4-chloro-N-[(5-methylthiophen-2-yl)methyl]aniline

Cat. No.: B2627308
CAS No.: 51306-04-8
M. Wt: 237.75
InChI Key: VDCSLJOVXPAQPB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(5-methylthiophen-2-yl)methyl]aniline typically involves the reaction of 4-chloroaniline with 5-methylthiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(5-methylthiophen-2-yl)methyl]aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-chloro-N-[(5-methylthiophen-2-yl)methyl]aniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(5-methylthiophen-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[(5-methylthiophen-2-yl)methyl]benzamide
  • 4-chloro-N-[(5-methylthiophen-2-yl)methyl]phenylamine
  • 4-chloro-N-[(5-methylthiophen-2-yl)methyl]thiophen-2-amine

Uniqueness

4-chloro-N-[(5-methylthiophen-2-yl)methyl]aniline is unique due to its specific combination of a chloro-substituted aniline group and a thiophene ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-chloro-N-[(5-methylthiophen-2-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNS/c1-9-2-7-12(15-9)8-14-11-5-3-10(13)4-6-11/h2-7,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCSLJOVXPAQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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